![molecular formula C11H13NO4 B15221071 (R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B15221071.png)
(R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid is a chiral amino acid derivative that features a benzo[d][1,3]dioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid typically involves the use of chiral catalysts or starting materials to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency. This could include the use of continuous flow reactors and more robust catalysts to handle the increased volume and maintain the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong acids or bases and appropriate electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid can yield alcohols or aldehydes.
Aplicaciones Científicas De Investigación
®-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the amino and carboxylic acid groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar aromatic structure.
3-Indolepropionic acid: Another indole derivative with biological activity.
Indole-3-acetaldehyde: A related compound with different functional groups.
Uniqueness
®-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its benzo[d][1,3]dioxole moiety is particularly noteworthy for its ability to engage in specific interactions with biological targets, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
(2R)-2-(aminomethyl)-3-(1,3-benzodioxol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-2,4,8H,3,5-6,12H2,(H,13,14)/t8-/m1/s1 |
Clave InChI |
BTLMAFGMHHKSHH-MRVPVSSYSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)C[C@H](CN)C(=O)O |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





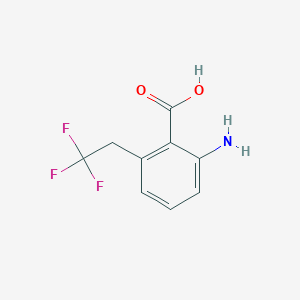

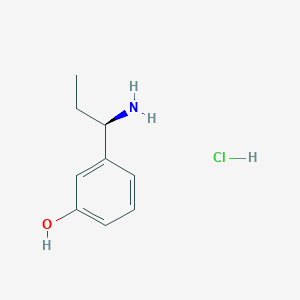
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol](/img/structure/B15221026.png)
![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide](/img/structure/B15221033.png)
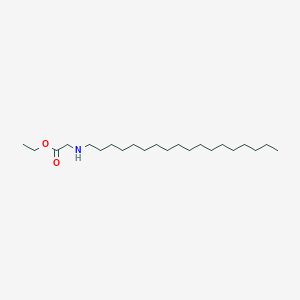
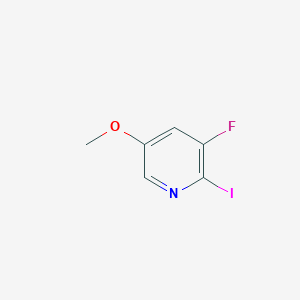
![4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221063.png)
![N-Isopropylspiro[3.4]octan-2-amine](/img/structure/B15221079.png)
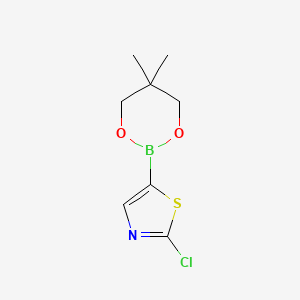
![Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B15221094.png)
